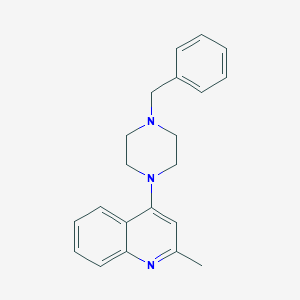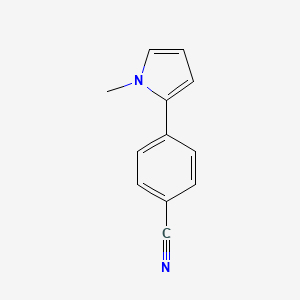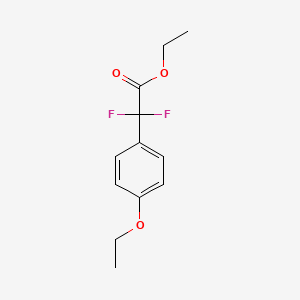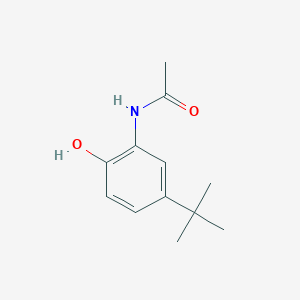
4-(Dioctylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dioctylamino)-4-oxobutanoic acid is an organic compound characterized by the presence of a dioctylamino group and a ketone functional group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dioctylamino)-4-oxobutanoic acid typically involves the reaction of dioctylamine with a suitable precursor such as a butanoic acid derivative. One common method is the amidation reaction, where dioctylamine reacts with a butanoic acid derivative under controlled conditions to form the desired product. The reaction conditions often include the use of a catalyst, such as boron compounds, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dioctylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The dioctylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Dioctylamino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(Dioctylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The dioctylamino group can interact with enzymes and proteins, affecting their activity and function. The ketone group can participate in redox reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Dioctylamino)-4-oxobutanoic acid include other amino acid derivatives and ketone-containing compounds. Examples include:
- 4-(Diethylamino)-4-oxobutanoic acid
- 4-(Dipropylamino)-4-oxobutanoic acid
- 4-(Dibutylamino)-4-oxobutanoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dioctylamino group, which imparts unique chemical properties and reactivity. The longer alkyl chains in the dioctylamino group can influence the compound’s solubility, stability, and interactions with other molecules, making it particularly useful in specific applications .
Eigenschaften
CAS-Nummer |
114865-59-7 |
|---|---|
Molekularformel |
C20H39NO3 |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
4-(dioctylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C20H39NO3/c1-3-5-7-9-11-13-17-21(19(22)15-16-20(23)24)18-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
OESQKGLYGNRTEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14125070.png)



![methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate](/img/structure/B14125104.png)
![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)



![N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide](/img/structure/B14125143.png)


![2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]](/img/structure/B14125162.png)
![1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14125181.png)
